3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde
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Overview
Description
3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde is a complex organic compound with the molecular formula C21H17NO3. This compound features a benzaldehyde group attached to a hexynyl chain, which is further connected to an isoindole moiety. The presence of the isoindole structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzaldehyde group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols or amines.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde involves its interaction with specific molecular targets. The isoindole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also participate in redox reactions, affecting cellular oxidative states .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: Shares the isoindole structure but lacks the hexynyl and benzaldehyde groups.
N-Substituted Isoindoles: Similar core structure with varying substituents.
Benzaldehyde Derivatives: Compounds with different substituents on the benzaldehyde ring
Uniqueness
3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde is unique due to its combination of the isoindole moiety with a hexynyl chain and benzaldehyde group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[6-(1,3-dioxoisoindol-2-yl)hex-1-ynyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-15-17-10-7-9-16(14-17)8-3-1-2-6-13-22-20(24)18-11-4-5-12-19(18)21(22)25/h4-5,7,9-12,14-15H,1-2,6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETOLRWODLVSAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC#CC3=CC=CC(=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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